4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Structures : The molecule exhibits a polarized structure in its nitroaniline portion, forming hydrogen-bonded chains of rings, displaying interactions like N-H...O(carbonyl) and C-H...O(nitro) in the compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. This observation is significant in understanding the molecular arrangement and interactions in crystallography (Portilla et al., 2007).
Intramolecular Hydrogen Bonding : Intramolecular hydrogen bonds in pyrazole derivatives have been shown to influence reductive cyclization processes, affecting the reactivity of the compounds. High-temperature requirements for these processes and the impact of these bonds on reactivity were discussed, proposing alternative synthesis methods like microwave irradiation (Szlachcic et al., 2020).
Synthesis and Characterization : The synthesis and characterization of various pyrazole derivatives, including substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones, from 2-nitroanilines, highlight the compound's role in synthesizing heterocyclic compounds. The preparation involved a stepwise approach, showcasing the compound's utility in complex synthetic procedures (Steger & Matuszczak, 2014).
Molecular Docking and Biological Evaluation : Pyrazole derivatives have been studied for their biological activity, including anticancer and antimicrobial properties. Synthesis followed by molecular docking studies helps in understanding the interaction of these compounds with biological targets, furthering the understanding of their therapeutic potential (Radhika et al., 2020).
Coordination Chemistry : The compound's derivatives have been used to synthesize coordination complexes, exploring the role of hydrogen bonding in self-assembly processes and investigating their antioxidant activities. This highlights its potential applications in designing new materials with specific properties (Chkirate et al., 2019).
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZWCHKOFFIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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